molecular formula C15H18N2O4 B1408468 3-{2,5-Dioxo-1-[4-(propan-2-yl)phenyl]imidazolidin-4-yl}propanoic acid CAS No. 1922787-46-9

3-{2,5-Dioxo-1-[4-(propan-2-yl)phenyl]imidazolidin-4-yl}propanoic acid

Cat. No.: B1408468
CAS No.: 1922787-46-9
M. Wt: 290.31 g/mol
InChI Key: DNBDMTVETQOXMJ-UHFFFAOYSA-N
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Description

3-{2,5-Dioxo-1-[4-(propan-2-yl)phenyl]imidazolidin-4-yl}propanoic acid is a chemical compound with the molecular formula C15H18N2O4 and a molecular weight of 290.32 g/mol . This imidazolidine derivative features a propanoic acid chain and a 4-(propan-2-yl)phenyl group attached to the core hydantoin (imidazolidine-2,5-dione) structure. The compound is provided for research and development purposes. It is strictly for laboratory use and is not intended for diagnostic or therapeutic applications. Researchers can request a quote for this product, and custom synthesis services may be available .

Properties

IUPAC Name

3-[2,5-dioxo-1-(4-propan-2-ylphenyl)imidazolidin-4-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4/c1-9(2)10-3-5-11(6-4-10)17-14(20)12(16-15(17)21)7-8-13(18)19/h3-6,9,12H,7-8H2,1-2H3,(H,16,21)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNBDMTVETQOXMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)N2C(=O)C(NC2=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2,5-Dioxo-1-[4-(propan-2-yl)phenyl]imidazolidin-4-yl}propanoic acid typically involves the formation of the imidazolidine ring followed by the introduction of the propanoic acid and 4-(propan-2-yl)phenyl groups. Common synthetic routes include:

    Cyclization Reactions: Formation of the imidazolidine ring through cyclization of appropriate precursors under acidic or basic conditions.

    Substitution Reactions: Introduction of the 4-(propan-2-yl)phenyl group via nucleophilic substitution reactions.

    Carboxylation: Addition of the propanoic acid group through carboxylation reactions using carbon dioxide or other carboxylating agents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

3-{2,5-Dioxo-1-[4-(propan-2-yl)phenyl]imidazolidin-4-yl}propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Biological Activities

Preliminary studies indicate that 3-{2,5-Dioxo-1-[4-(propan-2-yl)phenyl]imidazolidin-4-yl}propanoic acid exhibits notable biological activities:

  • Anti-inflammatory Effects : Research suggests potential applications in treating pain and inflammation due to its anti-inflammatory properties.
  • Analgesic Properties : The compound may serve as an analgesic agent, providing relief from pain through its interactions with biological targets.

Pharmacological Studies

Interaction studies focus on the compound's binding affinity with specific biological targets, which is critical for understanding its mechanism of action. Investigations include:

  • Binding Studies : Assessing how well the compound interacts with various receptors.
  • Pharmacokinetic Profiling : Understanding absorption, distribution, metabolism, and excretion (ADME) properties.

These studies are essential for optimizing the therapeutic profile of this compound.

Case Studies and Research Findings

Recent studies have explored the anticonvulsant properties of derivatives related to this compound. For instance:

  • Anticonvulsant Activity : Novel derivatives were synthesized and tested for their effectiveness against induced seizures in animal models. Some compounds demonstrated significant anticonvulsant activity comparable to established antiepileptic drugs .
  • Molecular Modeling Studies : These studies indicated that certain derivatives could serve as templates for developing more effective anticonvulsant agents based on their pharmacological profiles .

Mechanism of Action

The mechanism of action of 3-{2,5-Dioxo-1-[4-(propan-2-yl)phenyl]imidazolidin-4-yl}propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

3-(2,5-Dioxo-4-Phenylimidazolidin-4-yl)Propanoic Acid (CAS 6939-92-0)

  • Structure : Lacks the isopropyl group on the phenyl ring.
  • Molecular Formula : C₁₂H₁₂N₂O₄
  • Molecular Weight : 248.08 g/mol .
  • Key Differences: Reduced lipophilicity (logP ~1.2 vs. ~2.5 for the target compound) due to the absence of the hydrophobic isopropyl group. Applications: Used in early-stage drug discovery for probing imidazolidinone scaffold activity .

3-[2,5-Dioxo-1-(3,4,5-Trifluorophenyl)Imidazolidin-4-yl]Propanoic Acid (CAS 2058426-46-1)

  • Structure : Substituted with electron-withdrawing trifluoromethyl groups on the phenyl ring.
  • Molecular Formula : C₁₂H₉F₃N₂O₄
  • Molecular Weight : 314.21 g/mol .
  • Key Differences :
    • Enhanced metabolic stability and electronegativity due to fluorine atoms.
    • Higher logP (~2.8) compared to the target compound, favoring blood-brain barrier penetration.
    • Applications: Candidate for CNS-targeted therapeutics .

3-(4-Methyl-2,5-Dioxo-4-Imidazolidinyl)Propanoic Acid

  • Structure: Methyl group directly on the imidazolidinone ring instead of an aromatic substituent.
  • Molecular Formula : C₇H₁₀N₂O₄
  • Molecular Weight : 186.16 g/mol .
  • Key Differences: Significantly smaller molecular size, leading to higher aqueous solubility. Applications: Intermediate in peptide mimetics or prodrug synthesis .

(S)-3-(2,5-Dioxoimidazolidin-4-yl)Propanoic Acid (CAS 17027-50-8)

  • Structure: No aromatic substituents; chiral center at the 4-position.
  • Molecular Formula : C₆H₈N₂O₄
  • Molecular Weight : 172.14 g/mol .
  • Key Differences: Stereospecific interactions possible due to the (S)-configuration. Minimal steric hindrance, ideal for studying imidazolidinone conformational effects. Applications: Chiral resolving agents or asymmetric catalysis .

Tabulated Comparison of Key Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent logP* Applications
Target Compound C₁₅H₁₈N₂O₄ ~290.3 4-Isopropylphenyl ~2.5 NSAID analogs, enzyme inhibitors
3-(2,5-Dioxo-4-phenylimidazolidin-4-yl)PA C₁₂H₁₂N₂O₄ 248.08 Phenyl ~1.2 Early drug discovery scaffolds
3-[2,5-Dioxo-1-(3,4,5-F₃-phenyl)imidazolidinyl]PA C₁₂H₉F₃N₂O₄ 314.21 3,4,5-Trifluorophenyl ~2.8 CNS therapeutics
3-(4-Methyl-2,5-dioxoimidazolidinyl)PA C₇H₁₀N₂O₄ 186.16 Methyl (on ring) ~0.5 Peptide mimetics
(S)-3-(2,5-Dioxoimidazolidin-4-yl)PA C₆H₈N₂O₄ 172.14 None (chiral center) ~0.3 Asymmetric synthesis

*Estimated logP values using fragment-based methods (e.g., Crippen’s method).

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s 4-isopropylphenyl group requires specialized coupling reagents (e.g., DCC/DMAP) for introduction, increasing synthesis complexity compared to simpler analogs .
  • Biological Activity : Fluorinated analogs (e.g., CAS 2058426-46-1) show superior metabolic stability in vitro, while the target compound’s isopropyl group enhances binding to hydrophobic enzyme pockets (e.g., COX-2) .
  • Stability: The imidazolidinone ring in all analogs is susceptible to hydrolysis under acidic conditions, necessitating formulation adjustments for oral delivery .

Biological Activity

3-{2,5-Dioxo-1-[4-(propan-2-yl)phenyl]imidazolidin-4-yl}propanoic acid is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Compound Overview

Chemical Structure and Properties

  • IUPAC Name: this compound
  • Molecular Formula: C₁₅H₁₈N₂O₄
  • Molecular Weight: Approximately 286.32 g/mol

The compound features a unique imidazolidinone structure with a propanoic acid moiety and a substituted phenyl group, contributing to its distinctive properties and potential biological activities.

Biological Activity

Anti-inflammatory and Analgesic Effects
Preliminary studies suggest that this compound exhibits notable anti-inflammatory and analgesic effects. These properties make it a candidate for therapeutic applications in treating conditions such as pain and inflammation.

Mechanism of Action
The biological activity of this compound is believed to involve interactions with specific molecular targets, including enzymes and receptors. The binding affinity of the compound to these targets may modulate their activity, leading to various pharmacological effects. Detailed studies are necessary to elucidate the exact molecular mechanisms involved.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound Name Structure Features Unique Aspects
Carglumic Acid2,5-Dioxoimidazolidine structureUsed in metabolic disorders
3-(2,5-Dioxoimidazolidin-4-yl)propanoic AcidSimilar core structureDifferent substituents
N-Phenyl derivativesImidazolidione analoguesVarying phenyl substituents

The specific substituents in this compound may enhance its biological activity compared to other related compounds.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Anti-inflammatory Activity:
    • In vitro studies demonstrated that the compound significantly reduced pro-inflammatory cytokines in macrophage cell lines, indicating its potential as an anti-inflammatory agent.
  • Analgesic Properties:
    • Animal models showed that administration of this compound resulted in a notable decrease in pain responses compared to control groups. This suggests its potential application in pain management therapies.
  • Enzyme Inhibition Studies:
    • Research has indicated that this compound may inhibit specific enzymes involved in inflammatory pathways, further supporting its role as an anti-inflammatory agent.

Future Directions

Further research is warranted to explore the full pharmacological profile of this compound. Key areas for future investigation include:

  • Detailed Mechanistic Studies: Understanding the precise interactions at the molecular level.
  • Clinical Trials: Evaluating safety and efficacy in human populations.
  • Potential Applications: Exploring uses in various therapeutic areas beyond inflammation and pain management.

Q & A

Q. What are the established synthetic routes for preparing 3-{2,5-Dioxo-1-[4-(propan-2-yl)phenyl]imidazolidin-4-yl}propanoic acid?

Methodological Answer: A common approach involves condensation reactions between substituted hydantoins and aryl ketones. For example, refluxing intermediates like 4-methyl-2,5-dioxoimidazolidine derivatives with 4-(propan-2-yl)phenyl ketones in acetic acid or DMSO under sodium acetate catalysis (2.5–3 hours, 65–75% yield) can yield the target compound. Purification typically involves recrystallization from ethanol-water mixtures .

Q. How should researchers handle and store this compound to ensure safety and stability?

Methodological Answer: The compound requires strict adherence to PPE protocols (lab coat, nitrile gloves, safety goggles) and handling in a fume hood to avoid inhalation of dust. Storage should be in airtight containers at –20°C to prevent degradation. Immediate neutralization of spills with inert absorbents (e.g., sand) is recommended .

Q. What spectroscopic techniques are suitable for characterizing the compound’s structure?

Methodological Answer: Use 1H^1H NMR (400 MHz, DMSO-d6) to identify imidazolidinone protons (δ 1.68 ppm for methyl groups, δ 3.72 ppm for propanoic acid chains) and 13C^{13}C NMR to confirm carbonyl resonances (δ 174–196 ppm). UPLC-MS (positive ion mode) can verify molecular weight (e.g., m/z 366 [M+H]+ for analogous structures) .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis of this compound?

Methodological Answer: Optimize solvent systems (e.g., DMSO vs. acetic acid) and catalyst loading (e.g., sodium acetate at 0.01 mol equivalents). Pilot studies show extending reflux time to 4 hours increases yield by 10–15%, but prolonged heating risks decomposition. Parallel testing of alternative bases (e.g., triethylamine) may improve selectivity .

Q. What strategies resolve contradictions in biological activity data across studies?

Methodological Answer: Discrepancies may arise from impurities or stereochemical variations. Perform HPLC purity checks (>95%) and compare bioactivity against enantiomerically pure standards. For example, hydantoin derivatives with para-substituted aryl groups show 20–30% higher enzyme inhibition than ortho-substituted analogs, indicating steric and electronic influences .

Q. How does the compound’s electronic structure influence its reactivity in catalytic applications?

Methodological Answer: The imidazolidinone core acts as an electron-deficient scaffold, facilitating nucleophilic attacks at the 4-position. DFT calculations suggest the propanoic acid side chain enhances solubility in polar aprotic solvents (e.g., DMSO), enabling its use as a ligand in Cu-catalyzed N-arylation reactions (e.g., coupling with aryl halides at 80°C, 12–24 hours) .

Q. What experimental designs are recommended for evaluating its environmental fate in ecotoxicology studies?

Methodological Answer: Adopt a split-plot design with abiotic/biotic compartments (e.g., soil-water systems). Measure hydrolysis half-life at pH 7–9 and photodegradation under UV light. For biotic studies, use OECD 301D ready biodegradability tests and LC-MS/MS to track metabolite formation (e.g., imidazole cleavage products) .

Methodological Notes

  • Spectral Data Interpretation : Cross-reference NMR splitting patterns with analogous compounds (e.g., δ 7.85–8.02 ppm for para-substituted aryl protons in DMSO-d6) .
  • Controlled Experiments : Include negative controls (e.g., unsubstituted hydantoins) to isolate the effects of the 4-(propan-2-yl)phenyl group on bioactivity .
  • Risk Mitigation : Pre-screen for respiratory irritation using in vitro alveolar cell models before in vivo exposure trials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{2,5-Dioxo-1-[4-(propan-2-yl)phenyl]imidazolidin-4-yl}propanoic acid
Reactant of Route 2
Reactant of Route 2
3-{2,5-Dioxo-1-[4-(propan-2-yl)phenyl]imidazolidin-4-yl}propanoic acid

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